

"Methyl 3-methyl-1H-pyrazole-4-carboxylate"

CAS number and IUPAC name

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Compound of Interest

Compound Name: Methyl 3-methyl-1H-pyrazole-4-carboxylate

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An In-Depth Technical Guide to **Methyl 3-methyl-1H-pyrazole-4-carboxylate**

Abstract

Methyl 3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of this compound, including its definitive identification, synthesis methodologies, key chemical properties, and significant applications. The content herein is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile intermediate.

Compound Identification and Core Properties

Precise identification is paramount for regulatory compliance, procurement, and scientific reproducibility. The essential identifiers and physicochemical properties of **Methyl 3-methyl-1H-pyrazole-4-carboxylate** are summarized below.

Identifier	Value	Source
CAS Number	23170-45-8	[1]
IUPAC Name	methyl 3-methyl-1H-pyrazole-4-carboxylate	N/A
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[1]
Molecular Weight	140.14 g/mol	[1]
SMILES	CC1=NNC=C1C(=O)OC	[1]
Appearance	White to off-white crystalline powder	[2]
Storage Conditions	Sealed in dry, 2-8°C	[1]

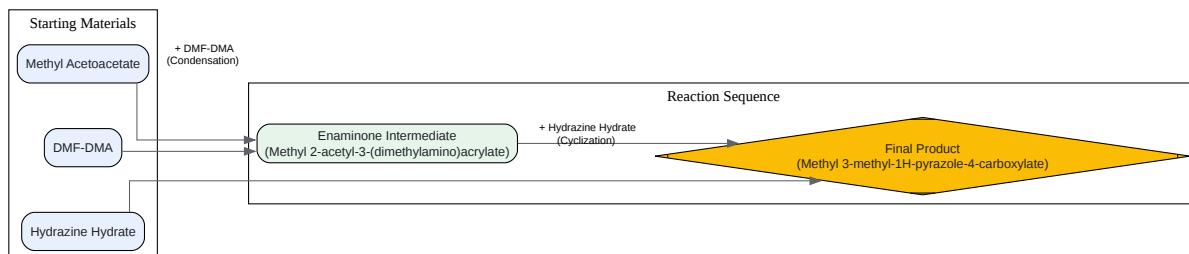
A Note on Tautomerism and Nomenclature: The pyrazole ring can exhibit tautomerism, meaning the proton on the nitrogen atom can migrate between the two nitrogen positions. This can lead to ambiguity in nomenclature, with the compound sometimes being referred to as Methyl 5-methyl-1H-pyrazole-4-carboxylate. However, the numbering convention that gives the methyl substituent the lower locant (position 3) is commonly preferred. For clarity and consistency, the CAS number should always be used as the definitive identifier.

Synthesis of Methyl 3-methyl-1H-pyrazole-4-carboxylate

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and effective route to **Methyl 3-methyl-1H-pyrazole-4-carboxylate** proceeds via the reaction of a β -ketoester with an acetal of N,N-dimethylformamide, followed by cyclization with hydrazine.

Synthetic Workflow Overview

The overall transformation can be visualized as a two-step process starting from a readily available β -ketoester. The first step forms an enaminone intermediate, which is then cyclized in the second step to form the pyrazole ring.



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Caption: General workflow for the synthesis of **Methyl 3-methyl-1H-pyrazole-4-carboxylate**.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for pyrazole synthesis.[3]

Step 1: Synthesis of Methyl 2-acetyl-3-(dimethylamino)acrylate (Enaminone Intermediate)

- To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the

next step without further purification.

Causality: The reaction between the β -ketoester (methyl acetoacetate) and DMF-DMA forms a β -enamino diketone. This intermediate is highly reactive and primed for cyclization, as the enamine group provides a nucleophilic center and the ketone/ester groups provide electrophilic centers.

Step 2: Cyclization to form **Methyl 3-methyl-1H-pyrazole-4-carboxylate**

- Dissolve the crude enaminone intermediate from Step 1 in a protic solvent like ethanol or acetic acid.
- Add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature. A slight exotherm may be observed.
- Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 2-4 hours.
- Monitor the disappearance of the intermediate by TLC.
- After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure **Methyl 3-methyl-1H-pyrazole-4-carboxylate** as a crystalline solid.

Causality: Hydrazine, with its two nucleophilic nitrogen atoms, attacks the electrophilic centers of the enaminone. This leads to a condensation and subsequent intramolecular cyclization reaction, eliminating dimethylamine and water to form the stable aromatic pyrazole ring.

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in modern medicinal chemistry due to its favorable physicochemical properties and ability to form key interactions with biological targets.^[4] **Methyl 3-methyl-1H-pyrazole-4-carboxylate** provides a versatile platform for creating more complex molecules with diverse pharmacological activities.

As a Precursor for Active Pharmaceutical Ingredients (APIs)

The ester and the reactive sites on the pyrazole ring (specifically the N-H proton) allow for straightforward chemical modifications. This makes the compound an ideal starting point for synthesizing derivatives with a range of biological effects:

- **Anti-inflammatory and Analgesic Agents:** Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-containing COX-2 inhibitor. The core structure of **Methyl 3-methyl-1H-pyrazole-4-carboxylate** is used to build analogues that are investigated for similar activities.^[4]
- **Antimicrobial and Antifungal Agents:** The pyrazole nucleus is present in various compounds showing potent activity against bacterial and fungal pathogens.^[4] Researchers use this building block to generate novel carboxamide and other derivatives in the search for new antimicrobial drugs to combat resistance.^[4]
- **Anticancer and Kinase Inhibitors:** The pyrazole ring can act as a hinge-binding motif in many kinase inhibitors, a critical class of anticancer drugs. The functional groups of **Methyl 3-methyl-1H-pyrazole-4-carboxylate** allow for its incorporation into larger molecules designed to target specific kinases involved in cancer progression.
- **Antiviral Activity:** Certain pyrazole-based compounds have been identified as inhibitors of viral replication, including for HIV.^[5] This highlights the potential for this scaffold in the development of new antiviral therapies.

In Agrochemical Synthesis

Beyond pharmaceuticals, pyrazole derivatives play a significant role in agriculture.^[2]

- **Fungicides and Herbicides:** The structural motif is integral to the design of modern agrochemicals. **Methyl 3-methyl-1H-pyrazole-4-carboxylate** serves as an intermediate in the synthesis of compounds aimed at protecting crops from fungal diseases and unwanted weeds, contributing to improved crop yields.^{[2][6]}

Conclusion

Methyl 3-methyl-1H-pyrazole-4-carboxylate is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis and versatile reactivity make it a valuable intermediate for chemists in both academic and industrial settings. As the demand for novel therapeutics and effective agrochemicals continues to grow, the importance of foundational building blocks like this pyrazole derivative will undoubtedly increase, paving the way for future discoveries.

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